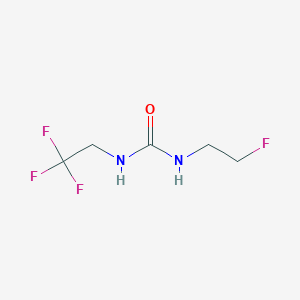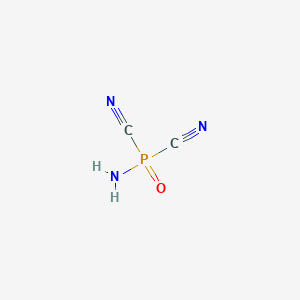
Phosphoramidic dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidic dicyanide is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to nitrogen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
Phosphoramidic dicyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate intermediate. This intermediate is then reacted with cyanide sources under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
Phosphoramidic dicyanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reducing agents can convert this compound into lower oxidation state compounds.
Substitution: This compound can undergo nucleophilic substitution reactions where the cyanide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoramidic oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
科学的研究の応用
Phosphoramidic dicyanide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological phosphorylation processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other organophosphorus compounds
作用機序
The mechanism of action of phosphoramidic dicyanide involves its interaction with molecular targets such as enzymes and nucleophiles. The compound can act as a phosphorylating agent, transferring phosphate groups to target molecules. This process is facilitated by the presence of both acidic and basic sites within the molecule, allowing it to participate in bifunctional catalytic pathways .
類似化合物との比較
Phosphoramidic dicyanide can be compared to other similar compounds such as phosphoramidates and phosphonamides. While all these compounds share a common phosphorus-nitrogen bond, this compound is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity. Similar compounds include:
Phosphoramidates: Compounds with phosphorus-nitrogen bonds and various substituents.
Phosphonamides: Compounds with phosphorus-nitrogen bonds and additional functional groups
特性
CAS番号 |
25841-93-4 |
|---|---|
分子式 |
C2H2N3OP |
分子量 |
115.03 g/mol |
IUPAC名 |
[amino(cyano)phosphoryl]formonitrile |
InChI |
InChI=1S/C2H2N3OP/c3-1-7(5,6)2-4/h(H2,5,6) |
InChIキー |
VDCLULSJIVELLQ-UHFFFAOYSA-N |
正規SMILES |
C(#N)P(=O)(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


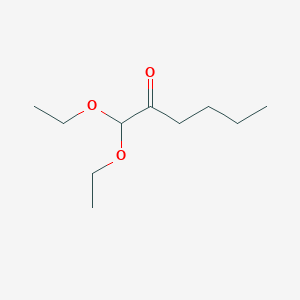

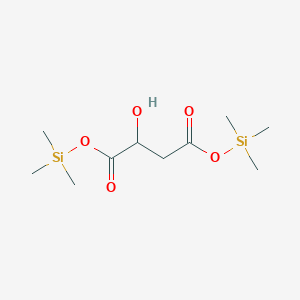
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)
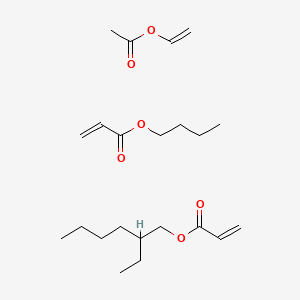
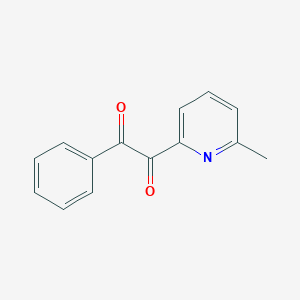
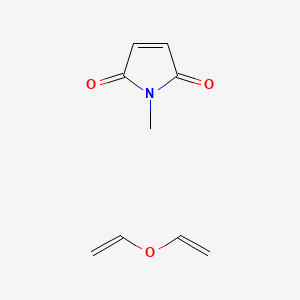
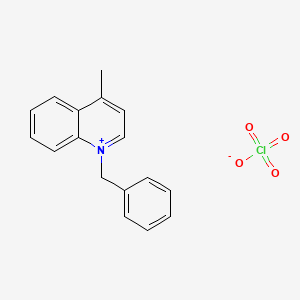
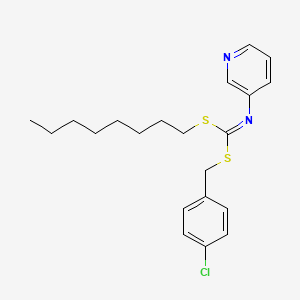
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
